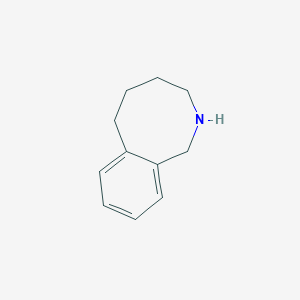

1,2,3,4,5,6-Hexahydro-2-benzazocine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4,5,6-ヘキサヒドロベンゾ[c]アゾシンは、ベンザゾシン類に属する二環式化合物です。 分子式はC11H15N、分子量は161.24 g/molです 。 この化合物は、潜在的な治療効果と毒性効果で知られており、さまざまな生物学的標的との相互作用について広範囲に研究されてきました .

2. 製法

合成ルートと反応条件

1,2,3,4,5,6-ヘキサヒドロベンゾ[c]アゾシンの合成は、さまざまな合成ルートを通じて実現できます。一般的な方法の1つは、特定の反応条件下での適切な前駆体の環化です。 たとえば、3H-ベンゾ[c][1,2]ジチオール-3-オンとヘキサヒドロ-1,3,5-トリアジンを穏和な条件下で、不活性ガス保護なしに反応させることができます 。 この方法は、遷移金属フリーの条件、簡単な操作、および良好な収率を特徴としています .

工業的製法

1,2,3,4,5,6-ヘキサヒドロベンゾ[c]アゾシンの工業的製法には、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。これらの方法の具体的な詳細は、多くの場合、企業秘密であり、製造業者によって異なる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-benzo[c]azocine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3H-benzo[c][1,2]dithiol-3-ones with hexahydro-1,3,5-triazines under mild conditions and without the need for inert gas protection . This method features transition-metal-free conditions, easy operation, and decent yields .

Industrial Production Methods

Industrial production methods for 1,2,3,4,5,6-Hexahydro-benzo[c]azocine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

化学反応の分析

反応の種類

1,2,3,4,5,6-ヘキサヒドロベンゾ[c]アゾシンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化された誘導体を形成することができます。

還元: 還元反応は、この化合物を還元された形態に変換することができます。

置換: この化合物は、1つ以上の水素原子が他の原子または基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、さまざまな求核剤などがあります。反応条件には、通常、目的の変換を促進するための制御された温度と溶媒が含まれます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化された誘導体が得られる場合があり、置換反応によりさまざまな置換ベンザゾシン誘導体が生成される可能性があります。

科学的研究の応用

1,2,3,4,5,6-ヘキサヒドロベンゾ[c]アゾシンは、以下を含む幅広い科学研究における応用があります。

作用機序

1,2,3,4,5,6-ヘキサヒドロベンゾ[c]アゾシンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 この化合物は、さまざまな受容体および酵素と相互作用し、それらの活性を調節し、観察された効果をもたらすとされています 。関与する正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なる場合があります。

類似化合物との比較

1,2,3,4,5,6-ヘキサヒドロベンゾ[c]アゾシンは、以下のような他の類似化合物と比較することができます。

ピロロピラジン誘導体: これらの化合物も窒素複素環を含んでおり、幅広い生物学的活性を示します.

ベンゾジアゼピン: これらの化合物は、同様の二環式構造を共有しており、治療効果で知られています.

特性

IUPAC Name |

1,2,3,4,5,6-hexahydro-2-benzazocine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-7-11-9-12-8-4-3-6-10(11)5-1/h1-2,5,7,12H,3-4,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEFVMRRZCGFFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC2=CC=CC=C2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7124-94-9 |

Source

|

| Record name | 1,2,3,4,5,6-Hexahydro-2-benzazocine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007124949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6-HEXAHYDRO-2-BENZAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8W6577DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2391133.png)

![(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2391135.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2391142.png)

![1-[4-(7-Methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2391146.png)

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2391150.png)

![2-(2-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2391153.png)

![1-(3-Fluoro-4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2391154.png)